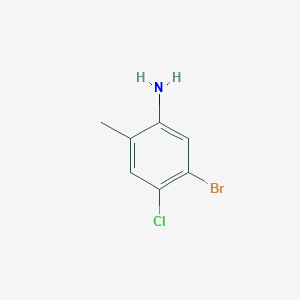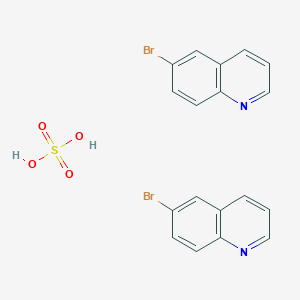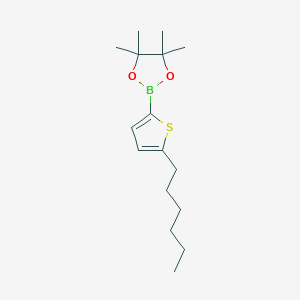![molecular formula C13H13N3O3 B1372306 ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 1173625-38-1](/img/structure/B1372306.png)
ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate, also known as EHPMPC, is an organic compound belonging to the class of pyrazoles. It is a white crystalline solid that is soluble in most organic solvents, and it is used in a variety of scientific and industrial applications. EHPMPC is a versatile compound that is used in a variety of applications, including synthesis of other compounds, as a catalyst in organic synthesis, and as a reagent in biochemical and physiological research.
Scientific Research Applications
Chemical Reactivity and Synthesis Applications
Building Block in Heterocyclic Synthesis The molecule exhibits significant reactivity, positioning it as a versatile building block in the synthesis of various heterocyclic compounds. This includes the creation of compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique reactivity facilitates mild reaction conditions for generating a diverse range of cynomethylene dyes from precursors such as amines, α-aminocarboxylic acids, and others, highlighting its broad utility in synthetic chemistry (Gomaa & Ali, 2020).
Key Role in Multicomponent Reactions The compound plays a crucial role in multicomponent reactions, particularly in the Knoevenagel condensation. This reaction is instrumental in the development of biologically active molecules, showcasing its significance in drug discovery. The products of this reaction have exhibited remarkable anticancer activity by targeting various cancer-related biological pathways (Tokala, Bora & Shankaraiah, 2022).
Development of Anticancer Agents The molecule's derivatives have shown potential in the development of anticancer agents. Its incorporation in pharmacophoric aldehydes and active methylenes has led to the creation of a library of chemical compounds with significant anticancer activities. This highlights its potential in the future of oncology and personalized medicine (Tokala, Bora & Shankaraiah, 2022).
Chemical Modification and Biopolymer Applications
Chemical Modification of Biopolymers It is utilized in the modification of biopolymers like cellulose. Ionic liquids containing the molecule serve as solvents, enabling the facile modification of cellulose under mild conditions. This opens up possibilities in the development of various cellulose esters and carbanilates, demonstrating its role in enhancing the properties and applications of biopolymers (Heinze et al., 2008).
Toxicological Aspects and Environmental Impact While being explored for industrial applications due to its ability to dissolve biopolymers, concerns regarding its toxicity and environmental impact are being addressed. Understanding these aspects is crucial for its safe and sustainable industrial utilization, indicating the need for comprehensive studies in this area (Ostadjoo et al., 2018).
Properties
IUPAC Name |
ethyl 4-[(E)-hydroxyiminomethyl]-1-phenylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-13(17)12-10(8-14-18)9-16(15-12)11-6-4-3-5-7-11/h3-9,18H,2H2,1H3/b14-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGVSDRFDDWPSJ-RIYZIHGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=NO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C=C1/C=N/O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1372224.png)






![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1372234.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1372235.png)

![1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1372243.png)


